N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
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Overview
Description
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a benzamide core with a morpholine ring and a 4-methylphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is carried out under controlled conditions to ensure selective monoacylation, which is crucial for obtaining the desired product. The reaction conditions often include the use of a microreactor system to optimize the reaction kinetics and yield .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes involve the use of microreactors to maintain precise control over reaction parameters, leading to high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide core and the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzamide core, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in various industrial applications, including the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as antibacterial or antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a benzamide core with a morpholine ring and a 4-methylphenyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-9-17(10-8-16)19(22-11-13-24-14-12-22)15-21-20(23)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCARWXUWQUQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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